molecular formula C20H20N4O2S B2610868 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 872704-16-0

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2610868
CAS RN: 872704-16-0
M. Wt: 380.47
InChI Key: FSEWYTDANQVJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyridazine ring, a thioether group, a piperazine ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The furan and pyridazine rings could potentially participate in aromatic stacking interactions, while the piperazine ring could be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the potentially aromatic furan and pyridazine rings could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

This compound falls within a broader category of chemicals that are crucial for the synthesis of complex organic molecules and heterocyclic compounds. Research has demonstrated methods for the oxidative annulation of furan derivatives to access highly functionalized polyheterocyclic ethanones, which are valuable for their diverse biological activities and potential applications in drug development and material science (Jin Zhang et al., 2017). Additionally, the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety from similar furan derivatives highlights the compound's relevance in creating molecules with potential therapeutic uses (A. Abdelhamid et al., 2012).

Antiviral and Antimicrobial Research

The structural framework of "2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone" provides a foundation for synthesizing compounds with potential antiviral and antimicrobial properties. For instance, derivatives of furan-containing molecules have been evaluated for their antitubercular, antibacterial, and antifungal activities, indicating the significance of such compounds in developing new antimicrobial agents (D. Bhoot et al., 2011). Additionally, molecular docking studies on novel synthesized pyrazole derivatives, including furan moieties, have shown promising interactions with bacterial proteins, suggesting potential for the development of new antibacterial compounds (A. B. S. Khumar et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended for use as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising properties for a particular application, such as a pharmaceutical or material science application, future research could involve further optimization of its structure, detailed studies of its mechanism of action, and preclinical or clinical trials .

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-20(24-12-10-23(11-13-24)16-5-2-1-3-6-16)15-27-19-9-8-17(21-22-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWYTDANQVJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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